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Abstract
This technical guide addresses the thermochemical properties of 4-oxobutyl acetate (CAS

6564-95-0), a compound of interest in various chemical and pharmaceutical research domains.

A comprehensive review of publicly available literature reveals a significant gap in experimental

data for the thermochemical properties of this specific ester. This document serves as a

resource for researchers by not only acknowledging this data gap but also by providing a

detailed overview of the established experimental and computational methodologies for

determining key thermochemical parameters such as enthalpy of formation, standard entropy,

and heat capacity. Furthermore, this guide presents available data for structurally related alkyl

acetates to offer a comparative context.

Introduction
4-Oxobutyl acetate is a bifunctional organic molecule containing both an ester and a ketone

functional group. Understanding its thermochemical properties is crucial for process design,

reaction engineering, and safety assessments in its synthesis and application. Thermochemical

data, including the enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity

(Cp), are fundamental for predicting reaction equilibria, heats of reaction, and the

thermodynamic feasibility of chemical processes.
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Despite the importance of such data, a thorough literature search indicates a lack of

experimentally determined thermochemical values for 4-oxobutyl acetate. This guide provides

researchers with the necessary information to either determine these properties experimentally

or to estimate them with reasonable accuracy using established computational methods.

Quantitative Data for Structurally Related
Compounds
To provide a frame of reference, the following table summarizes the experimental

thermochemical data for a homologous series of n-alkyl acetates, sourced from the NIST

Chemistry WebBook and other databases. This data can be valuable for validating predictive

models and for understanding trends within this class of esters.

Compound
CAS
Number

Formula
ΔfH°liquid
(kJ/mol)

Cp,liquid
(J/mol·K)

ΔvapH°
(kJ/mol)

Ethyl Acetate 141-78-6 C4H8O2 -480.45 169.9 35.0

n-Propyl

Acetate
109-60-4 C5H10O2 -509.3 195.8 39.5

n-Butyl

Acetate
123-86-4 C6H12O2 -538.9 224.7 43.6

n-Pentyl

Acetate
628-63-7 C7H14O2 -565.3 253.1 48.0

Note: Data is for the liquid phase at 298.15 K and 1 atm. Data for related compounds can be

found in the NIST Chemistry WebBook[1][2][3][4][5][6][7][8][9][10][11].

Experimental Protocols for Thermochemical Data
Determination
The following sections detail the standard experimental methodologies that can be employed to

determine the thermochemical properties of 4-oxobutyl acetate.

Enthalpy of Formation via Combustion Calorimetry
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The standard enthalpy of formation (ΔHf°) of a liquid organic compound like 4-oxobutyl
acetate is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using

a bomb calorimeter.

Methodology:

A precisely weighed sample of the liquid is placed in a crucible within a high-pressure vessel

(the "bomb").

The bomb is sealed and pressurized with an excess of pure oxygen.

The bomb is submerged in a known mass of water in an insulated container (the

calorimeter).

The sample is ignited, and the complete combustion reaction occurs.

The temperature change of the water is meticulously recorded.

The heat released by the combustion is calculated using the temperature rise and the

predetermined heat capacity of the calorimeter system.

The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the

standard enthalpies of formation of the combustion products (CO2 and H2O) from the

measured enthalpy of combustion.

A detailed procedure for the combustion of organic compounds can be found in various

experimental chemistry resources[12][13][14][15].

Heat Capacity by Differential Scanning Calorimetry
(DSC)
Differential Scanning Calorimetry is a versatile technique for measuring the heat capacity (Cp)

of a substance as a function of temperature[16][17][18][19][20].

Methodology:
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Three separate DSC runs are performed under the same temperature program (a controlled

heating rate over the desired temperature range).

Blank Run: An empty sample pan and an empty reference pan are run to establish the

baseline heat flow.

Standard Run: A known mass of a standard material with a well-characterized heat capacity

(e.g., sapphire) is placed in the sample pan, and the run is repeated.

Sample Run: A known mass of 4-oxobutyl acetate is placed in the sample pan, and the final

run is performed.

The heat capacity of the sample is calculated at each temperature by comparing the heat

flow signals from the three runs.

Enthalpy of Vaporization by Correlation Gas
Chromatography-Calorimetry
Gas chromatography can be used to determine the enthalpy of vaporization (ΔHvap) for

volatile compounds[21][22][23][24]. This method relates the retention time of a compound on a

GC column to its vapor pressure and, consequently, its enthalpy of vaporization.

Methodology:

A gas chromatograph is equipped with a suitable column.

A small amount of the sample (4-oxobutyl acetate) is injected into the GC at a series of

different column temperatures.

The retention time for the compound is recorded at each temperature.

The logarithm of the retention time (or a related parameter like the capacity factor) is plotted

against the reciprocal of the absolute temperature (1/T).

According to the Clausius-Clapeyron equation, the slope of this plot is proportional to the

enthalpy of vaporization.
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Predictive Methods for Thermochemical Data
In the absence of experimental data, group contribution methods can provide valuable

estimates of thermochemical properties. These methods are based on the principle that the

properties of a molecule can be approximated by summing the contributions of its constituent

functional groups[25][26][27][28].

Benson Group Increment Theory and the Joback
Method
The Benson Group Increment Theory and the Joback method are two widely used group

contribution schemes for estimating thermochemical properties[29][30][31][32][33][34][35][36]

[37][38].

Benson Group Increment Theory: This is a highly refined method that considers the

immediate neighbors of each atom, making it generally more accurate but also more

complex, requiring a larger set of group parameters[29][31][32][35][39].

Joback Method: This method uses a simpler definition of functional groups, making it easier

to apply, though potentially less accurate than the Benson method. It provides parameters for

estimating a range of properties including enthalpy of formation, heat capacity, and boiling

point[30][33][34][36][38].

To estimate the thermochemical properties of 4-oxobutyl acetate using the Joback method,

the molecule would be broken down into the following groups:

1 x -CH3 (methyl group)

2 x -CH2- (methylene group)

1 x >C=O (ketone group)

1 x -COO- (ester group)

The contributions of each group are then summed according to the specific formulas of the

Joback method to yield the estimated property.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/2071-1050/14/11/6804
https://www.researchgate.net/publication/367698146_A_Group_Contribution_Method_for_Predicting_the_Alkyl_Ester_and_Biodiesel_Densities_at_Various_Temperatures
https://en.wikipedia.org/wiki/Group-contribution_method
https://www.researchgate.net/publication/333522483_Group_contribution-based_property_estimation_methods_advances_and_perspectives
https://en.wikipedia.org/wiki/Benson_group_increment_theory
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Heat_of_formation_group_additivity
https://graphsearch.epfl.ch/en/concept/20536351
https://www.scribd.com/document/269556674/Physical-Properties-Estimation-by-Jobak-UNIFAC-Method
https://cheguide.com/property_estimation.html
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/62a97a52eb1f0c561089748f/original/deep-learning-based-increment-theory-for-formation-enthalpy-predictions.pdf
https://thermo.readthedocs.io/thermo.group_contribution.joback.html
https://www.youtube.com/watch?v=9k_PbZkN3ao
http://chemthermo.ddbst.com/Problems_Solutions/ch03.html
https://en.wikipedia.org/wiki/Benson_group_increment_theory
https://en.wikipedia.org/wiki/Heat_of_formation_group_additivity
https://graphsearch.epfl.ch/en/concept/20536351
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/62a97a52eb1f0c561089748f/original/deep-learning-based-increment-theory-for-formation-enthalpy-predictions.pdf
https://jyx.jyu.fi/jyx/Record/jyx_123456789_84017
https://en.wikipedia.org/wiki/Joback_method
https://www.scribd.com/document/269556674/Physical-Properties-Estimation-by-Jobak-UNIFAC-Method
https://cheguide.com/property_estimation.html
https://thermo.readthedocs.io/thermo.group_contribution.joback.html
http://chemthermo.ddbst.com/Problems_Solutions/ch03.html
https://www.benchchem.com/product/b1600431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
The following diagrams illustrate the workflows for the experimental determination and

computational estimation of the thermochemical properties of 4-oxobutyl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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